

Physical and chemical properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No.: B1324325

[Get Quote](#)

Technical Guide: Ethyl 2-(4-bromo-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and safety properties of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**, a key chemical intermediate. The information is compiled from various databases and technical sources to support research and development activities.

Compound Identification and Core Properties

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative. Its core identifiers and chemical formula are summarized below.

Identifier	Value	Source
IUPAC Name	ethyl 2-(4-bromo-2-nitrophenyl)acetate	[1] [2]
CAS Number	199328-35-3	[1]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₄	[1]
Molecular Weight	288.09 g/mol	[1]
Canonical SMILES	CCOC(=O)CC1=C(C=C(C=C1)Br)--INVALID-LINK--[O-]	[1]
InChI Key	VZLHDZQLBGMIGO-UHFFFAOYSA-N	[1] [2]
Synonyms	(4-Bromo-2-nitro-phenyl)-acetic acid ethyl ester, Ethyl 4-bromo-2-nitrophenylacetate, Benzeneacetic acid, 4-bromo-2-nitro-, ethyl ester	[1]

Physical and Chemical Properties

This section details the experimental and computationally predicted properties of the compound. While extensive experimental data is not publicly available for all parameters, a combination of supplier data and computational models provides a robust profile.

Experimental Properties

Property	Value	Source
Physical Form	Solid	
Appearance	Off-white solid	
Boiling Point	345 °C at 760 mmHg	
Storage Temperature	Room Temperature	

Note: An experimental melting point has not been identified in the reviewed literature.

Computed Properties

Property	Value	Source
XLogP3	2.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[1]
Exact Mass	286.97932 Da	[1]
Topological Polar Surface Area	72.1 Å ²	[1]

Experimental Protocols

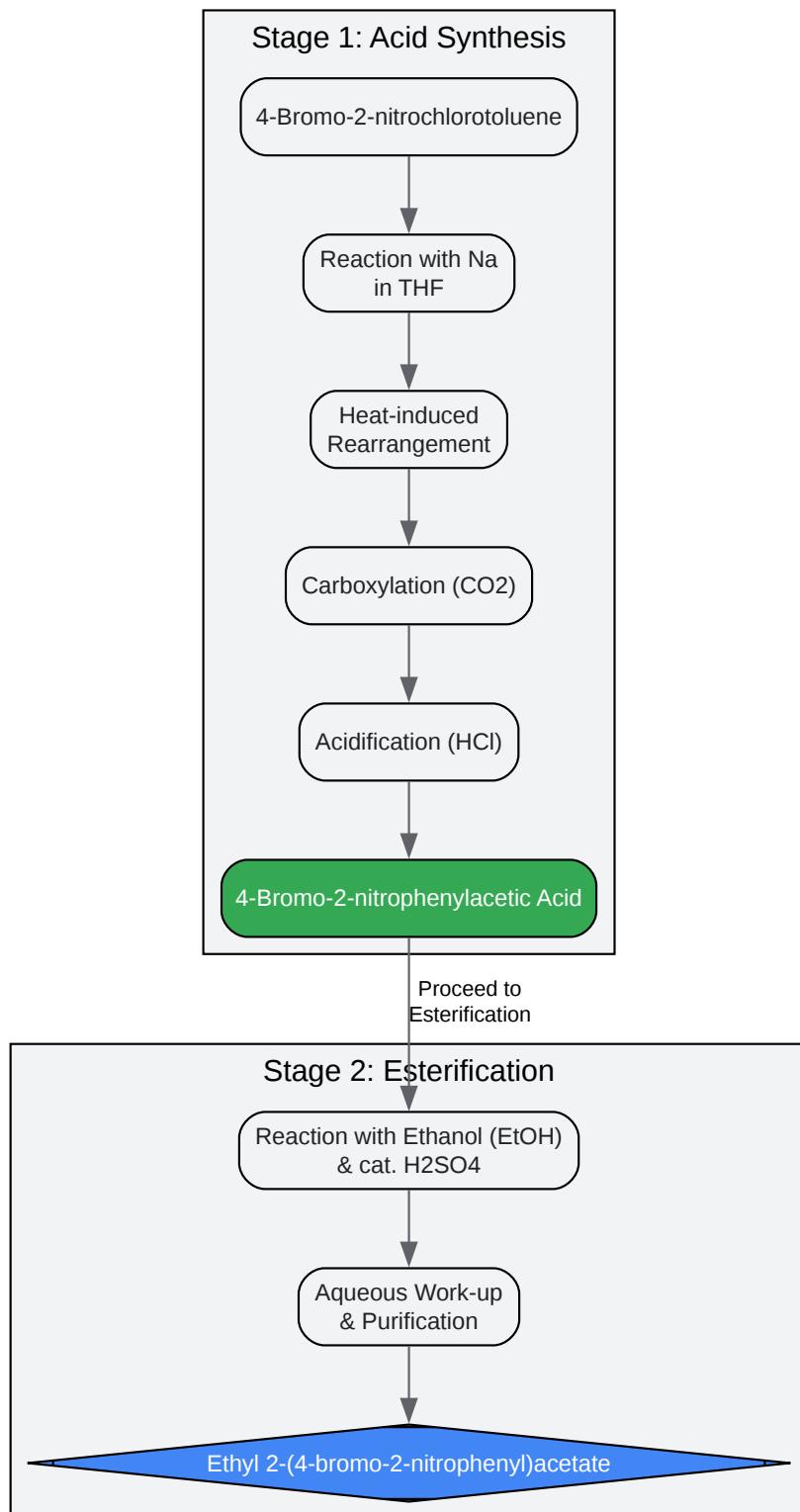
While a specific, peer-reviewed protocol for the synthesis of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate** is not readily available, a reliable synthetic route can be constructed based on the synthesis of its carboxylic acid precursor followed by standard esterification.

Synthesis Protocol

The synthesis is a two-stage process: first, the preparation of 4-bromo-2-nitrophenylacetic acid, followed by its esterification.

Stage 1: Synthesis of 4-bromo-2-nitrophenylacetic acid (Based on Patent CN102718659A)[\[3\]](#)

- Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and gas inlet, add tetrahydrofuran (50 mL) and sodium metal (5.4 g).
- Addition of Starting Material: In batches over 30 minutes, add a mixture of 4-bromo-2-nitrochlorotoluene isomers (25.1 g). Maintain the reaction temperature at or below 20°C, as the reaction with sodium is exothermic.
- Formation of Grignard-like Intermediate: After the addition is complete, continue stirring at 30°C for an additional 30 minutes to form the 4-bromo-2-nitrotolylsodium intermediate.

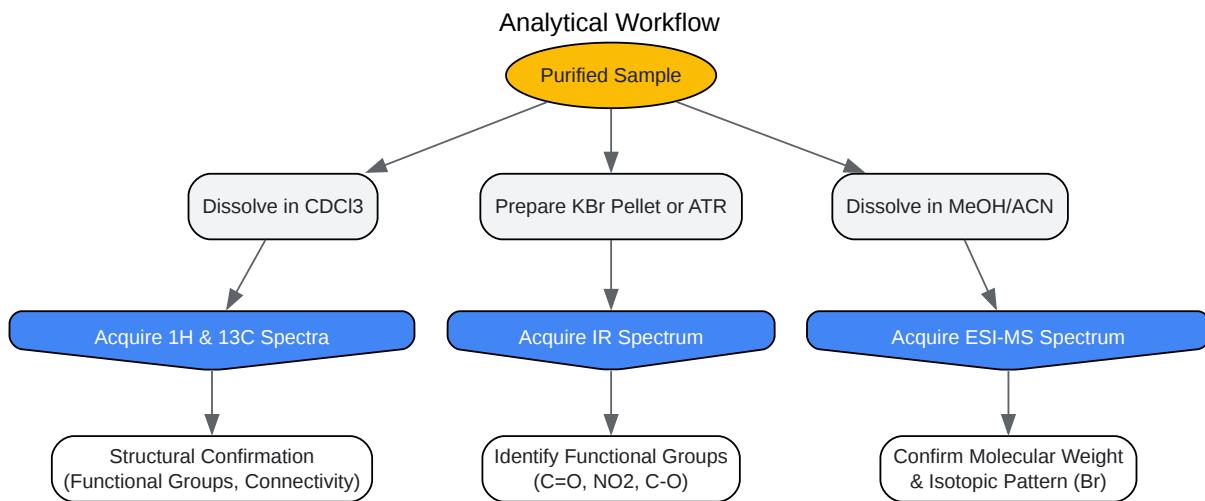

- **Rearrangement:** Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzylsodium.
- **Carboxylation:** Cool the reaction mixture to room temperature (approx. 25°C). Bubble carbon dioxide gas through the mixture at a flow rate of 0.8 L/min for 3 hours. This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.
- **Work-up and Acidification:** Quench the reaction by adding methanol (50 g) to consume any excess sodium metal. Extract the mixture twice with distilled water (50 mL each). Combine the aqueous layers and acidify with 1 M hydrochloric acid (100 mL).
- **Isolation of Acid:** Extract the acidified aqueous solution three times with diethyl ether (50 mL each). Combine the ether layers, wash twice with distilled water, and remove the ether under reduced pressure to yield crystalline 4-bromo-2-nitrophenylacetic acid.

Stage 2: Fischer Esterification to **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**^[4]^[5]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 4-bromo-2-nitrophenylacetic acid (10 mmol) in absolute ethanol (100 mL).
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- **Work-up:** Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Synthesis Workflow for Ethyl 2-(4-bromo-2-nitrophenyl)acetate


[Click to download full resolution via product page](#)

Caption: A two-stage synthesis process starting from 4-bromo-2-nitrochlorotoluene.

Analytical Characterization Protocol

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
 - ^1H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include a triplet around 1.2-1.3 ppm (CH_3 of ethyl), a quartet around 4.1-4.2 ppm (CH_2 of ethyl), a singlet for the benzylic CH_2 protons, and signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the substituted phenyl ring.
 - ^{13}C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expect signals for the ethyl group carbons, the benzylic carbon, the ester carbonyl carbon (~ 170 ppm), and six distinct signals for the aromatic carbons.
- Infrared (IR) Spectroscopy:
 - Preparation: Prepare a sample using either a KBr pellet or as a thin film on a salt plate (if melting point is low) or using an Attenuated Total Reflectance (ATR) accessory.
 - Analysis: Acquire the IR spectrum. Key expected vibrational frequencies include strong C=O stretching for the ester (~ 1730 - 1750 cm^{-1}), characteristic N-O stretching for the nitro group ($\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$), and C-O stretching ($\sim 1200\text{ cm}^{-1}$).
- Mass Spectrometry (MS):
 - Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
 - Analysis: Use an electrospray ionization (ESI) source to generate ions. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 288/290 (due to bromine isotopes ^{79}Br and ^{81}Br in approximately 1:1 ratio).

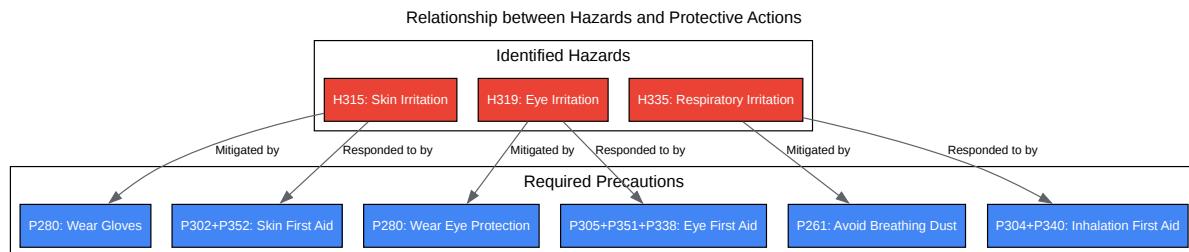
Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Reactivity and Stability

- Stability: The compound is listed as stable under normal conditions. However, related compounds are noted to be moisture-sensitive. It is recommended to store the material in a tightly closed container in a dry, cool, and well-ventilated place.[6]
- Reactivity: The molecule possesses several reactive sites. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 4-bromo-2-nitrophenylacetic acid and ethanol. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules. The bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution or be used in cross-coupling reactions.


Safety and Handling

Comprehensive safety data is crucial when handling any chemical intermediate.

Hazard Identification

Parameter	Value	Source
Signal Word	Warning	[2]
GHS Pictogram	GHS07 (Harmful/Irritant)	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.	

Hazard-Precaution Logical Relationship

[Click to download full resolution via product page](#)

Caption: Mapping of specific hazard statements to their corresponding preventative measures.

Handling Recommendations

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[2\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(4-bromo-2-nitrophenyl)acetate | C10H10BrNO4 | CID 23247724 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(4-bromo-2-nitrophenyl)acetate | 199328-35-3 [sigmaaldrich.com]
- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents
[patents.google.com]
- 4. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324325#physical-and-chemical-properties-of-ethyl-2-4-bromo-2-nitrophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com